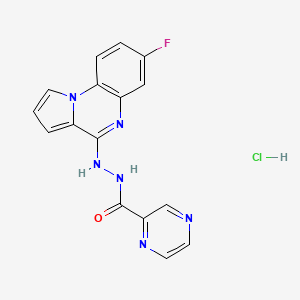

SC144 hydrochloride

Overview

Description

SC144 hydrochloride is a first-in-class, orally active gp130 (IL6-beta) inhibitor . It binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, abrogates Stat3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes .

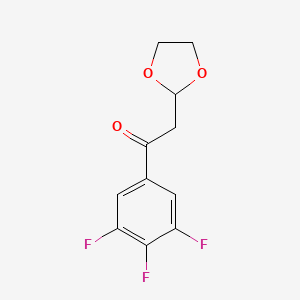

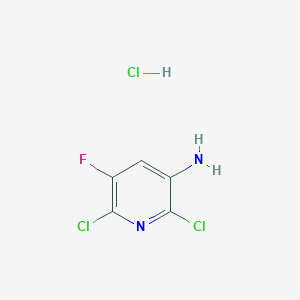

Synthesis Analysis

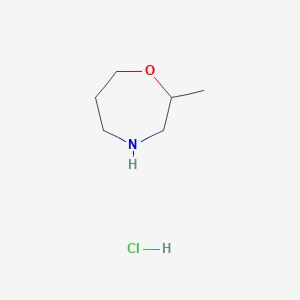

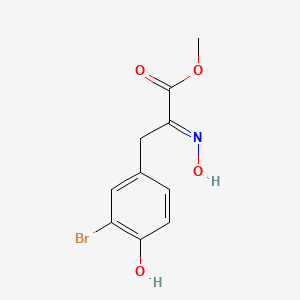

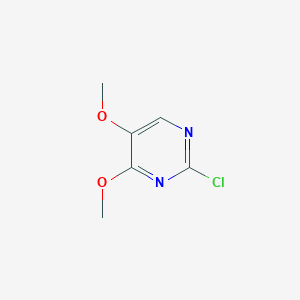

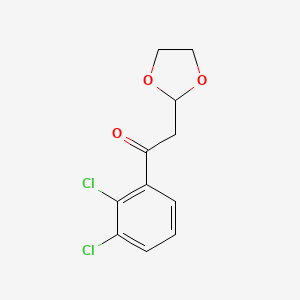

The synthesis of this compound involves the reaction of 2-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)hydrazide with 2-pyrazinecarboxylic acid hydrochloride .Molecular Structure Analysis

The molecular formula of this compound is C16H11FN6O · HCl . The molecular weight is 358.76 .Chemical Reactions Analysis

This compound binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, and abrogates Stat3 phosphorylation and nuclear translocation .Physical And Chemical Properties Analysis

This compound is a white to light brown powder . It is soluble in DMSO to the extent of 5 mg/mL when warmed . It has a molecular weight of 358.76 and its molecular formula is C16H11FN6O · HCl .Scientific Research Applications

Anticancer Properties and Mechanisms

SC144 hydrochloride has been identified as a potent anticancer compound with a broad spectrum of activity against various cancer cell lines. Research has demonstrated its efficacy in in vivo models, particularly against breast and colon cancer cells. Studies have shown that SC144 exhibits significant cytotoxicity against drug-sensitive and drug-resistant cancer cell lines, highlighting its potential as a therapeutic agent in cancer treatment. Key findings in this area include:

- SC144's effectiveness in ovarian cancer cells resistant to cisplatin, breast cancer cells resistant to doxorubicin, and colon cancer cells resistant to oxaliplatin. Its activity is independent of p53, HER-2, estrogen, and androgen receptor expressions, making it a versatile anticancer agent (Plasencia et al., 2009).

- The drug's synergistic effects when combined with conventional chemotherapeutic agents like 5-fluorouracil and oxaliplatin in colorectal cancer cells, and paclitaxel in breast cancer models. This suggests that SC144 could be a valuable addition to existing cancer treatment regimens (Oshima et al., 2009).

Pharmacokinetics and Drug Development

This compound has also been studied for its pharmacokinetic properties, which are crucial for its development as a drug. Insights in this area include:

- The discovery of SC144 as a novel quinoxalinhydrazide with desirable physicochemical and drug-like properties, positioning it as a promising candidate for further preclinical investigation. Its broad-spectrum cytotoxicity and impact on cell cycle progression and apoptosis in various in vitro and in vivo cancer models underscore its potential as an effective anticancer drug (Grande et al., 2016).

Molecular Mechanisms and Targeted Therapy

Further research has focused on understanding the molecular mechanisms underlying SC144's anticancer activity, which is essential for developing targeted therapies. Key insights include:

- SC144's role in inhibiting the gp130-STAT3-survivin axis, a unique mechanism that sets it apart from other anticancer agents. This finding is significant for the development of new therapeutic options for diverse cancers, particularly those resistant to conventional treatments (Grande et al., 2007).

Mechanism of Action

Target of Action

SC144 hydrochloride is a first-in-class, orally active inhibitor of a protein called glycoprotein 130 (gp130), also known as IL6-beta . Gp130 is a signal-transducing receptor component shared by many cytokines, including interleukin-6 (IL-6) and Oncostatin M (OSM). These cytokines play crucial roles in inflammation and cancer progression .

Mode of Action

this compound binds to gp130, leading to the induction of gp130 phosphorylation at serine 782 (S782) and deglycosylation . This binding and subsequent modifications abrogate the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is activated by gp130 . This process further inhibits the expression of downstream target genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gp130/STAT3 signaling pathway . By inhibiting this pathway, this compound disrupts the signaling cascade triggered by gp130 ligands such as IL-6 and OSM . This disruption leads to the downregulation of several proteins regulated by the gp130/STAT3 axis, including Bcl-2, Bcl-XL, survivin, cyclin D1, MMP-7, and gp130 itself .

Pharmacokinetics

It is noted that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in human ovarian cancer cells . It also inhibits the growth of several tumor cell lines, independent of p53 or hormone receptor levels, and inhibits the growth of ovarian tumor xenografts in mice .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

SC144 hydrochloride binds to gp130, inducing gp130 phosphorylation (S782) and deglycosylation . This interaction with gp130 leads to the abrogation of STAT3 phosphorylation, nuclear translocation, and the inhibition of the expression of downstream target genes . The compound shows potent inhibition of gp130 ligand-triggered signaling .

Cellular Effects

This compound has been shown to have substantial effects on various types of cells. It can substantially increase the phosphorylation of gp130 (S782) in both OVCAR-8 and Caov-3 cells in a time- and dose-dependent manner . This leads to the suppression of the Stat3 signaling pathway . Additionally, this compound causes substantial cell apoptosis in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to gp130, which induces gp130 phosphorylation (S782) and deglycosylation . This results in the abrogation of STAT3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes . This compound shows potent inhibition of gp130 ligand-triggered signaling .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent inhibitor of gp130, and its effects on gp130 phosphorylation and the subsequent suppression of the Stat3 signaling pathway are time and dose-dependent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In an OVCAR-8 cell xenograft mouse model, this compound was administered at a dosage of 10 mg/kg daily . The treatment significantly inhibited tumor growth .

Metabolic Pathways

Given its role as a gp130 inhibitor, it is likely that it interacts with enzymes or cofactors involved in the gp130 signaling pathway .

Transport and Distribution

Given its role as a gp130 inhibitor, it is likely that it interacts with transporters or binding proteins involved in the gp130 signaling pathway .

Subcellular Localization

Given its role as a gp130 inhibitor, it is likely that it is localized to areas of the cell where gp130 and its associated signaling pathways are active .

properties

IUPAC Name |

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFGGXYXFIICED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

917497-70-2 | |

| Record name | 917497-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

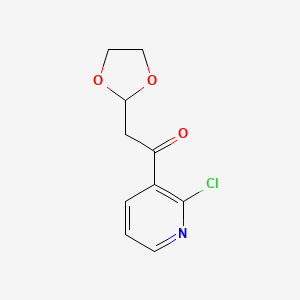

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.